molecular formula C16H16N2O3 B4899579 4-[(2-phenoxypropanoyl)amino]benzamide

4-[(2-phenoxypropanoyl)amino]benzamide

Cat. No.: B4899579
M. Wt: 284.31 g/mol
InChI Key: SEKLGBXIOGJGSK-UHFFFAOYSA-N
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Description

4-[(2-Phenoxypropanoyl)amino]benzamide is a benzamide derivative characterized by a phenoxypropanoyl moiety attached to the 4-position of the benzamide core. The compound’s structure combines a benzamide scaffold with an ether-linked phenoxy group and a propanoyl chain, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-(2-phenoxypropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11(21-14-5-3-2-4-6-14)16(20)18-13-9-7-12(8-10-13)15(17)19/h2-11H,1H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKLGBXIOGJGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-phenoxypropanoyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with 2-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-phenoxypropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-[(2-phenoxypropanoyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-phenoxypropanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and exerting biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-[(2-Phenoxypropanoyl)amino]benzamide with Analogues

Compound Name Substituents/Modifications Molecular Weight Key Features/Activities Reference
This compound Phenoxypropanoyl at 4-position ~298.34* Ether linkage; potential enzyme inhibition
2-{[2-(3-Methylphenoxy)propanoyl]amino}benzamide 3-Methylphenoxypropanoyl at 2-position 298.34 Positional isomer; altered receptor binding
N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(pentyloxy)phenyl]-1-oxopropan-2-yl}benzamide Pentyloxyphenyl, amino acid-like chain ~494.56 Enhanced lipophilicity; antimicrobial
4-{[(4-Bromo-2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide Bromo, isopropyl, methylphenoxy groups 405.29 Higher molecular weight; halogenated
SNX-2112 (Hsp90 inhibitor) Indazolone, trifluoromethyl, cyclohexylamino ~532.46 Nanomolar antiproliferative activity

*Calculated based on formula C₁₇H₁₈N₂O₃.

Key Observations :

  • Positional Isomerism : The 2-substituted analog (Table 1, Row 2) shares the same molecular formula but differs in substituent placement, which may reduce binding affinity compared to the 4-position due to steric hindrance or altered hydrogen bonding .
  • Halogenation : Bromine substitution (Row 4) increases molecular weight and may enhance stability or target specificity via hydrophobic interactions .

Table 2: Activity Comparison of Benzamide Derivatives

Compound Target/Mechanism IC₅₀/EC₅₀ Notable Findings Reference
SNX-2112 Hsp90 inhibition 3 nM (HT-29) Induces Hsp70; degrades client proteins
(S)-5-Chloro-2-hydroxy-N-(1-oxo-3-phenyl...)benzamide MRSA inhibition Not reported High potency due to CF₃ moiety
N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide Antioxidant 86.6% inhibition Hydroxyl group enhances radical scavenging
This compound Hypothesized enzyme inhibition Not reported Structural similarity to SNX-2112

Insights :

  • Antimicrobial Activity : Trifluoromethyl groups (Row 2) enhance antibacterial efficacy against resistant strains like MRSA, suggesting that electron-withdrawing substituents could benefit the target compound .
  • Antioxidant Potential: Hydroxyl and methoxy groups in benzamides (Row 3) correlate with radical scavenging, but the phenoxy group in the target compound may lack this without additional electron-donating substituents .
  • Enzyme Inhibition: SNX-2112’s nanomolar activity highlights the importance of rigid heterocyclic moieties (e.g., indazolone), which the target compound lacks, possibly limiting its potency .

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